![molecular formula C22H26N2O3S B3326492 ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate CAS No. 25900-97-4](/img/structure/B3326492.png)

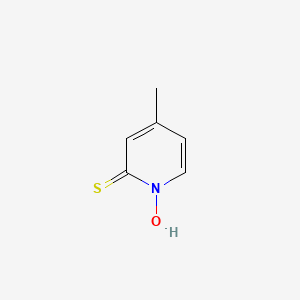

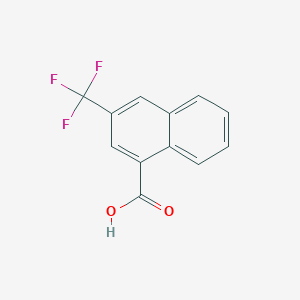

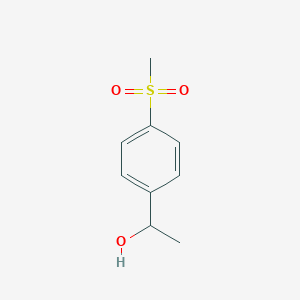

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

概要

説明

This compound, also known as Umifenovir , has the molecular formula C22H25BrN2O3S . It is a broad-spectrum antiviral drug .

Molecular Structure Analysis

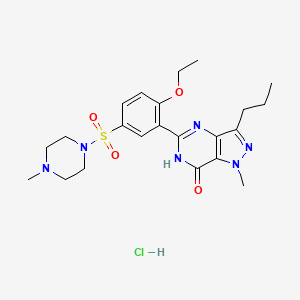

The molecular structure of this compound includes several functional groups, such as an ester group (in the ethyl carboxylate part), a secondary amine (in the dimethylamino part), a phenyl group, and a thioether (in the phenylsulfanyl part) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.85 . Its melting point is between 87-88 degrees Celsius . The InChI code for this compound is 1S/C20H21NO4.ClH/c1-4-24-20 (23)18-17-14 (12-21 (2)3)15 (22)10-11-16 (17)25-19 (18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H .科学的研究の応用

Antimicrobial Activity

Thiophene derivatives, which include compounds similar to the one , have been found to have promising antimicrobial activity . For example, certain derivatives have shown activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species . Additionally, some compounds have displayed potent activity against fungi like Aspergillus fumigates .

Green Solvent Applications

Compounds with similar structures have been used as green solvents . These solvents are non-toxic replacements for common polar aprotic solvents. They have been used in various chemical reactions, including O- and N-arylation in SNAr reactions .

Anti-HIV Activity

Indole derivatives, which include the compound , have been synthesized and screened for their anti-HIV activity . Certain compounds have shown promising results against HIV-1 and HIV-2 strains replication in acutely infected cells .

作用機序

Umifenovir shows efficacy against influenza viruses by targeting the hemagglutinin (HA) fusion machinery . It binds in a hydrophobic cavity in the HA trimer stem at the interface between two protomers . This unique binding mode enhances our understanding of how small molecules can function as fusion inhibitors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-5-27-22(26)21-18(14-28-15-9-7-6-8-10-15)24(4)17-11-12-19(25)16(20(17)21)13-23(2)3/h6-12,25H,5,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMSURVBUGTPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)C)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-](/img/structure/B3326429.png)